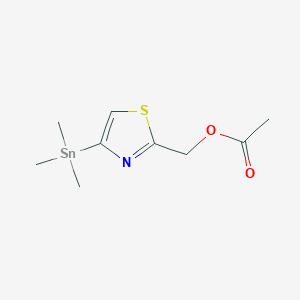
2-Acetoxymethyl-4-(trimethylstannyl)thiazole
Cat. No. B8443547
M. Wt: 320.00 g/mol
InChI Key: DSBSLXMXZLUFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06441186B1
Procedure details


2-Acetoxymethyl-4-bromothiazole (387) was taken up in degassed toluene (0.1 M), and was then treated hexamethylditin (10 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) at 80° C. for 3 h according to the procedure described for the synthesis of 2-piperidinyl-4-(trimethylstannyl)thiazole (373), to yield, after flash column chromatography (silica gel, 5% NEt, in hexanes), 2-dacetoxymethyl-4-(trimethylstannyl)thiazole (388; 100%).
Name
2-Acetoxymethyl-4-bromothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
hexamethylditin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
2-piperidinyl-4-(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
2-dacetoxymethyl-4-(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[S:7][CH:8]=[C:9](Br)[N:10]=1)(=[O:3])[CH3:2].C[Sn](C)C.C[Sn](C)C.N1(C2SC=[C:29]([Sn:31](C)([CH3:33])[CH3:32])N=2)CCCCC1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:4][CH2:5][C:6]1[S:7][CH:8]=[C:9]([Sn:31]([CH3:33])([CH3:32])[CH3:29])[N:10]=1)(=[O:3])[CH3:2] |f:1.2,^1:12,16,45,47,66,85|
|
Inputs


Step One
|
Name
|
2-Acetoxymethyl-4-bromothiazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=1SC=C(N1)Br
|
Step Two
|
Name
|
hexamethylditin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C)C.C[Sn](C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Three
|
Name
|
2-piperidinyl-4-(trimethylstannyl)thiazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)C=1SC=C(N1)[Sn](C)(C)C
|
Step Four
[Compound]
|
Name
|
2-dacetoxymethyl-4-(trimethylstannyl)thiazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC=1SC=C(N1)[Sn](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
